molecular formula C11H15NO2 B13257061 Benzyl 3-(methylamino)propanoate

Benzyl 3-(methylamino)propanoate

Cat. No.: B13257061
M. Wt: 193.24 g/mol
InChI Key: KQBGDCVMTJLIDU-UHFFFAOYSA-N
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Description

Benzyl 3-(methylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to the ester functional group, which is further connected to a 3-(methylamino)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-(methylamino)propanoate can be synthesized through the esterification of 3-(methylamino)propanoic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a widely used reducing agent for ester reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzyl 3-(methylamino)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(methylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of Benzyl 3-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing the active components that can exert their biological effects. The pathways involved may include enzymatic hydrolysis by esterases, leading to the formation of the corresponding alcohol and acid.

Comparison with Similar Compounds

    Ethyl 3-(methylamino)propanoate: Similar structure but with an ethyl group instead of a benzyl group.

    Methyl 3-(methylamino)propanoate: Similar structure but with a methyl group instead of a benzyl group.

    Benzyl 3-(amino)propanoate: Similar structure but without the methyl group on the amino moiety.

Uniqueness: Benzyl 3-(methylamino)propanoate is unique due to the presence of the benzyl group, which can influence its reactivity and interaction with biological targets. The benzyl group can also impart specific physicochemical properties, such as increased lipophilicity, which can affect the compound’s solubility and permeability.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

benzyl 3-(methylamino)propanoate

InChI

InChI=1S/C11H15NO2/c1-12-8-7-11(13)14-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3

InChI Key

KQBGDCVMTJLIDU-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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